Methyl 5-amino-2,3-dihydrobenzofuran-2-carboxylate
Overview
Description
Methyl 5-amino-2,3-dihydrobenzofuran-2-carboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of benzofuran, a heterocyclic organic compound that is widely used in medicinal chemistry. Methyl 5-amino-2,3-dihydrobenzofuran-2-carboxylate is also known as Methyl 5-amino-2,3-dihydrobenzofuran-2-carboxylate, and it has a molecular formula of C11H12N2O3.
Mechanism of Action
The mechanism of action of Methyl 5-amino-2,3-dihydrobenzofuran-2-carboxylate is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in the body, including the NF-κB and MAPK pathways. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines.
Biochemical and physiological effects:
Methyl 5-amino-2,3-dihydrobenzofuran-2-carboxylate has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells and tissues. Additionally, it has been shown to have analgesic and antipyretic effects.
Advantages and Limitations for Lab Experiments
Methyl 5-amino-2,3-dihydrobenzofuran-2-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize, and it has been extensively studied for its potential applications in scientific research. However, there are also some limitations to its use. For example, it may have limited solubility in certain solvents, which can make it difficult to work with. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on Methyl 5-amino-2,3-dihydrobenzofuran-2-carboxylate. One potential area of research is the development of more efficient synthesis methods for this compound. Another area of research is the elucidation of its mechanism of action, which could provide insights into its potential applications in the treatment of various diseases. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound. Finally, more research is needed to determine the potential side effects and toxicity of Methyl 5-amino-2,3-dihydrobenzofuran-2-carboxylate, which will be important for its safe use in scientific research.
Scientific Research Applications
Methyl 5-amino-2,3-dihydrobenzofuran-2-carboxylate has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have potential applications in the treatment of various diseases, including cancer and Alzheimer's disease.
properties
IUPAC Name |
methyl 5-amino-2,3-dihydro-1-benzofuran-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-4,9H,5,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHSIXHLSAHERM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(O1)C=CC(=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-amino-2,3-dihydrobenzofuran-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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